molecular formula C19H20ClN3O2S B14254451 2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride CAS No. 182202-69-3

2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride

Cat. No.: B14254451
CAS No.: 182202-69-3
M. Wt: 389.9 g/mol
InChI Key: UUAZQDCJPBUZJJ-UHFFFAOYSA-N
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Description

2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an imidazo4,5-dbenzazepine core with a sulfonyl group and a methylphenyl substituent. It is often used in the synthesis of various pharmaceuticals and as a research tool in chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor, such as a 1,2-diketone, with an amine and a sulfonyl chloride under acidic or basic conditions. The reaction is often carried out in a solvent like dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Hydrogen gas, palladium on carbon

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives .

Scientific Research Applications

2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway .

Comparison with Similar Compounds

Similar Compounds

    Conivaptan: A vasopressin receptor antagonist with a similar imidazobenzazepine core.

    Tosylmethyl isocyanide (TosMIC): Used in the synthesis of imidazole derivatives with similar structural features.

Uniqueness

2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride is unique due to its specific substitution pattern and the presence of both sulfonyl and methylphenyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

182202-69-3

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride

InChI

InChI=1S/C19H19N3O2S.ClH/c1-13-7-9-15(10-8-13)25(23,24)22-12-11-17-19(21-14(2)20-17)16-5-3-4-6-18(16)22;/h3-10H,11-12H2,1-2H3,(H,20,21);1H

InChI Key

UUAZQDCJPBUZJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C.Cl

Origin of Product

United States

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